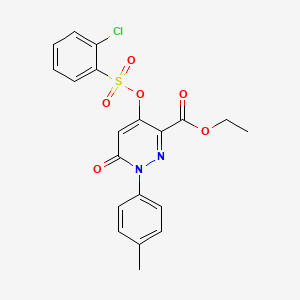

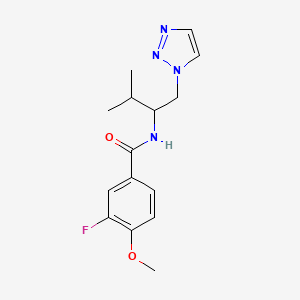

![molecular formula C15H12ClN5S B2465050 6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 853754-14-0](/img/structure/B2465050.png)

6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have at least two different elements as members of its ring . The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives often involves the reaction of an appropriate precursor with a suitable reagent . For example, a number of new 1,ω-bis((acetylphenoxy)acetamide)alkanes were prepared then their bromination using NBS furnished the novel bis(2-bromoacetyl)phenoxy)acetamides .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives is characterized by the presence of a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors .Scientific Research Applications

Antimicrobial Activity

The compound and its derivatives have shown significant antimicrobial properties. Studies on 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives revealed their efficacy as antimicrobials in vitro, with certain derivatives displaying significant inhibition against tested strains (Swamy et al., 2006). Another study synthesized compounds for antibacterial and antifungal activity against a variety of microorganisms (Taha, 2008).

Antioxidant and Anticancer Properties

Research indicates potential antioxidant and anticancer effects. For instance, a study examined the antioxidant properties of two triazolo-thiadiazoles and their dose-dependent cytotoxic effect on HepG2 cells, a hepatocellular carcinoma cell line (Sunil et al., 2010).

Synthesis and Characterization

Various synthesis methods have been explored for these compounds. Techniques include microwave-assisted synthesis and characterization through elemental analysis and spectral data (Qiao & Jin, 2002), and studies focusing on the structural determination using synchrotron X-ray powder diffraction (Gündoğdu et al., 2017).

Anticonvulsant Activities

Some derivatives of this compound have been explored for anticonvulsant activities. A study found that 6-substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives demonstrated potent anticonvulsant activity in the maximal electroshock test (Deng et al., 2012).

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, have been reported to exhibit anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of cyclo-oxygenase (COX) pathways .

Mode of Action

It is likely that it interacts with its targets (possibly cox enzymes) to inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and leukotrienes . These molecules play key roles in inflammation and pain, so their reduction can lead to anti-inflammatory and analgesic effects .

Pharmacokinetics

Similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities

Result of Action

The result of the compound’s action is likely a reduction in inflammation and pain, due to the inhibition of prostaglandin and leukotriene production . This can lead to significant anti-inflammatory and analgesic activities .

Future Directions

The future directions for research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives could include the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are largely determined by its interactions with various enzymes and proteins. For instance, it has been found to exhibit potent inhibitory activities against the urease enzyme, a virulence factor in urease-positive microorganisms . The compound’s interaction with this enzyme is characterized by competitive inhibition, suggesting that it binds to the active site of the enzyme .

Cellular Effects

In terms of cellular effects, this compound has been shown to exhibit cytotoxic activities against various cancer cell lines . For example, it has been found to induce apoptosis in MDA-MB-231 cells, a type of breast cancer cell . This compound influences cell function by affecting various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the activity of PARP-1 and EGFR, two important molecular targets in cancer therapy . Molecular docking studies have shown that this compound can bind to the active sites of these proteins .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory activity against the urease enzyme, it may be involved in pathways related to the metabolism of urea .

Properties

IUPAC Name |

6-(6-chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5S/c1-3-13-18-19-15-21(13)20-14(22-15)11-6-8(2)17-12-5-4-9(16)7-10(11)12/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJJYVGRWMBRAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1N=C(S2)C3=C4C=C(C=CC4=NC(=C3)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

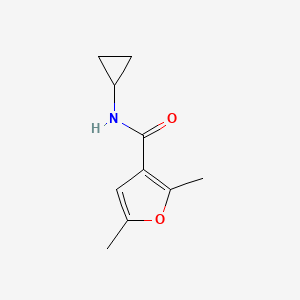

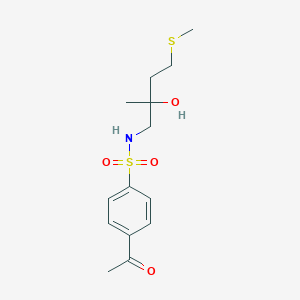

![1-Cyclohexyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea](/img/structure/B2464967.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2464970.png)

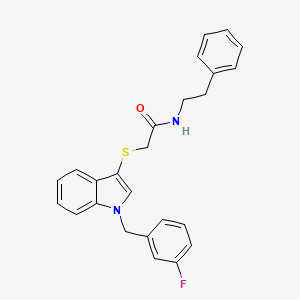

![N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2464972.png)

![benzo[d][1,3]dioxol-5-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2464977.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] quinoline-2-carboxylate](/img/structure/B2464981.png)

![[2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine](/img/structure/B2464983.png)

![1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2464985.png)

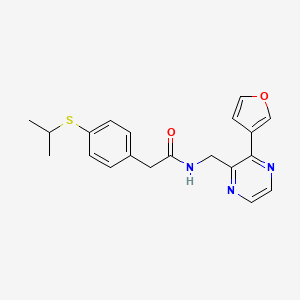

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2464987.png)